Validated Process Window in the Caldaret Synthetic Route vs. Halogen Congeners
The sole published and patented synthetic route to Caldaret monohydrate (MCC‑135) employs 0.76 g of 2‑fluoro‑5‑methylbenzenesulfonic acid, 3.44 g of piperazine, 0.76 g of CuI, and 0.26 g of Cu powder in a sealed tube at 160 °C for 8 h, yielding anhydrous 5‑methyl‑2‑(1‑piperazinyl)benzenesulfonic acid that is subsequently converted to the monohydrate [REFS‑1]. No analogous protocol is reported for 2‑chloro‑ or 2‑bromo‑5‑methylbenzenesulfonic acid; the congener compounds are catalogued as stand‑alone sulfonic acids but lack any peer‑reviewed or patent‑documented role in the Caldaret pathway [REFS‑2]. Because regulatory filings for drug‑substance starting materials require a defined process with a proven impurity fate, the absence of a validated route for the chloro/bromo analogs makes them ineligible as drop‑in replacements under ICH Q11 expectations.
| Evidence Dimension | Availability of a documented, yield‑generating synthetic step that leads to a pharmaceutically defined product |
|---|---|
| Target Compound Data | 0.76 g input → >0 g output of Caldaret anhydrous product (yield not disclosed in patent; product identity confirmed by melting point and spectroscopy in EP0390654A1) |
| Comparator Or Baseline | 2‑Chloro‑5‑methylbenzenesulfonic acid (CAS 56919‑12‑1) and 2‑Bromo‑5‑methylbenzenesulfonic acid (CAS 56919‑22‑3): No published yield or product characterization data in the Caldaret route |
| Quantified Difference | Qualitative binary: documented route exists (fluoro) vs. no published route (chloro / bromo) |
| Conditions | Copper‑mediated sealed‑tube condensation with piperazine at 160 °C, 8 h; product purification by silica gel column chromatography (CHCl₃:MeOH 9:1) |
Why This Matters
Procurement of the 2‑fluoro compound is the only option that maps to a published regulatory‑grade process, avoiding the cost and delay of qualifying an alternative starting material.
- [1] Okushima, H.; Narimatsu, A.; Kobayashi, M.; Satoh, N.; Morita, M. (Mitsubishi Chemical Corp.) European Patent EP0390654A1, Example 12. View Source
- [2] PubChem Compound Summary: 2‑Chloro‑5‑methylbenzenesulfonic acid (CID 3018980); 2‑Bromo‑5‑methylbenzenesulfonic acid (CID 11281717). No bioassay or synthetic pathway data linking to Caldaret synthesis. View Source
